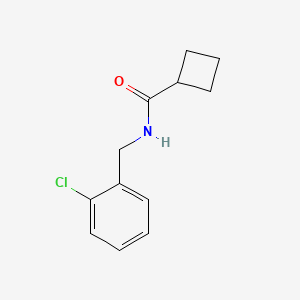

![molecular formula C21H26N4O3S2 B4626230 N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide

Descripción general

Descripción

The compound "N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide" is part of a broader class of chemicals that includes morpholines, piperazines, and their derivatives. These compounds are significant due to their versatile chemical frameworks, which find applications in various fields including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related morpholine and piperazine compounds involves concise strategies employing α-phenylvinylsulfonium salts. This method yields C-substituted morpholines and piperazines with high regio- and diastereoselectivity, demonstrating the chemical versatility and potential for creating complex derivatives like "N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide" (Matlock et al., 2015).

Molecular Structure Analysis

Studies on the molecular structure of similar compounds emphasize the importance of the morpholine and piperazine rings, which often adopt specific conformations contributing to their biological activity and chemical reactivity. For example, certain compounds exhibit specific dihedral angles and conformations that are crucial for their function and reactivity (Aydın et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, highlighting their reactivity towards forming bonds with sulfonamides and other functional groups. The synthesis routes often involve intermediates that can be further modified to produce diverse derivatives with specific properties (Bhat et al., 2018).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure. The presence of morpholine and piperazine rings contributes to the compound's unique physical characteristics, making them suitable for various applications beyond medicinal chemistry.

Chemical Properties Analysis

Chemical properties such as reactivity with other compounds, pH stability, and the potential for modifications are crucial. The versatility of "N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide" and its derivatives is evidenced by their broad range of reactions and the ability to form stable compounds with diverse functionalities (Roy et al., 2002).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Heterocycles : Research by Matlock et al. (2015) focused on the synthesis of C-substituted morpholines and piperazines, highlighting methods to achieve high levels of regio- and diastereoselectivity.

- Ionic Liquid Crystals : Lava et al. (2009) explored the use of morpholinium cations in designing ionic liquid crystals, observing various mesomorphic behaviors depending on the cation and anion types (Lava, Binnemans, & Cardinaels, 2009).

- Antibacterial Activity : A study by Oliveira et al. (2015) investigated the antimicrobial activity of 4-(Phenylsulfonyl) morpholine, showing its potential in treating diseases caused by microorganisms (Oliveira et al., 2015).

Chemical and Biological Properties

- Sulfomethylation of Macrocycles : Research on the sulfomethylation of piperazine and related macrocycles by van Westrenen and Sherry (1992) provided insights into the formation of mixed-side-chain macrocyclic chelates, significant for medical imaging and therapy applications (van Westrenen & Sherry, 1992).

- Anticancer Activity : Shi et al. (2016) synthesized thiosemicarbazone derivatives with morpholine and piperazine, testing them for anticancer activity against various human cancer cell lines (Shi, Hu, Zhang, & Wu, 2016).

Advanced Material Synthesis

- Phosphorus Dendrimers : A study by Padié et al. (2009) on phosphorus dendrimers with morpholine and piperazine terminal groups provided valuable insights into their synthesis, characterization, and potential for DNA complexation and transfection experiments (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Pharmacological Potential

- Hsp90 Inhibitor Derivatives : Barril et al. (2006) discussed novel derivatives of the Hsp90 inhibitor CCT018159, including morpholino and piperazine derivatives, emphasizing their potential in cancer treatment (Barril, Beswick, Collier, Drysdale, Dymock, Fink, Grant, Howes, Jordan, Massey, Surgenor, Wayne, Workman, & Wright, 2006).

Propiedades

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2/c26-30(27,25-14-16-28-17-15-25)20-8-6-18(7-9-20)22-21(29)24-12-10-23(11-13-24)19-4-2-1-3-5-19/h1-9H,10-17H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOIJJGQQHBYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4626168.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)

![4-{[7-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626196.png)

![N,2-dimethyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B4626202.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4626205.png)

![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)

![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)

![N'-[1-(1-adamantyl)propylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B4626220.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4626221.png)